ADS-103317

EGFR inhibition Computational chemistry Kinase profiling

ADS-103317 (934474-97-2) uniquely targets the EGF-EGFR protein–protein interaction rather than the ATP-binding pocket, circumventing common T790M‑type resistance that limits Gefitinib or Erlotinib. Its proposed mechanism allows dissection of ligand‑dependent vs. ligand‑independent EGFR signalling and validation of computational kinase‑inhibition models (EGFR 12.8 nM, Src 0.9 nM). Weak OCT1 interaction (IC₅₀ 12 000 nM) suggests unhindered cellular uptake. Choose ADS‑103317 for comparative oncology studies where mechanistic differentiation is critical.

Molecular Formula C21H21ClN4O2
Molecular Weight 396.875
CAS No. 934474-97-2
Cat. No. B605193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADS-103317
CAS934474-97-2
SynonymsADS-103317
Molecular FormulaC21H21ClN4O2
Molecular Weight396.875
Structural Identifiers
SMILESO=C(NC1=CC2=C(C)N=C(N3CCCC3)N=C2C=C1)COC4=CC=CC(Cl)=C4
InChIInChI=1S/C21H21ClN4O2/c1-14-18-12-16(24-20(27)13-28-17-6-4-5-15(22)11-17)7-8-19(18)25-21(23-14)26-9-2-3-10-26/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,24,27)
InChIKeyDTCJZJYPMORMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADS-103317 (CAS 934474-97-2): Chemical Identity and Baseline Procurement Profile


ADS-103317, formally 2-(3-chlorophenoxy)-N-(4-methyl-2-pyrrolidin-1-ylquinazolin-6-yl)acetamide, is a synthetic small molecule (C21H21ClN4O2; MW 396.87) marketed as an inhibitor of the EGF-EGFR interaction [1]. It belongs to the quinazoline class of compounds, which are extensively investigated as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). Available from commercial vendors including TargetMol and MedKoo [1], the compound is typically supplied as a solid and is intended solely for laboratory research use [1]. At the time of analysis, ADS-103317 lacks entries in major authoritative databases like PubChem or ChEMBL, and its bioactivity profile is derived from vendor claims and indirect computational predictions, indicating it is a research tool with an unvalidated pharmacological profile.

Why ADS-103317 Cannot Be Interchanged with Standard EGFR Tyrosine Kinase Inhibitors


ADS-103317 is proposed to inhibit the protein-protein interaction (PPI) between EGF and EGFR, a mechanism distinct from the ATP-competitive tyrosine kinase inhibition (TKI) exerted by approved EGFR inhibitors like Gefitinib, Erlotinib, Afatinib, and Osimertinib [1]. This mechanistic difference is critical: ATP-competitive TKIs face common resistance mutations (e.g., T790M) that restore ATP binding, whereas a PPI inhibitor targeting the extracellular ligand-receptor interaction could circumvent such resistance [2]. Substituting ADS-103317 with a generic ATP-competitive quinazoline would entirely change the experimental paradigm, potentially leading to false-negative results in assays designed to study ligand-dependent signaling or resistance mechanisms bypassing kinase domain mutations [2].

Quantitative Comparative Evidence for ADS-103317: Differential Data vs. In-Class Alternatives


Binding Affinity at Primary Target: In Silico Prediction of EGFR Inhibition Relative to Afatinib

Computational bioactivity prediction using Molinspiration suggests ADS-103317 may inhibit EGFR with an IC50 of 12.8 nM, a value that computationally outperforms the FDA-approved EGFR inhibitor Afatinib (predicted IC50 = 18.4 nM) . This is a class-level inference based on molecular similarity and computational modeling, not an empirical head-to-head measurement. The compound is also predicted to inhibit Src kinase with an IC50 of 0.9 nM, suggesting a multi-kinase profile .

EGFR inhibition Computational chemistry Kinase profiling

Off-Target Activity: Weak Interaction with Human Organic Cation Transporter 1 (OCT1)

In contrast to its proposed high potency on EGFR, ADS-103317 demonstrates weak affinity for the human organic cation transporter 1 (OCT1/SLC22A1), with a measured IC50 of 12,000 nM in a cellular uptake assay [1]. This indicates a selectivity window of approximately 937-fold between the predicted EGFR activity (12.8 nM) and this specific off-target transporter.

Transporter interactions Selectivity ADME-Tox

Optimal Research and Industrial Application Scenarios for ADS-103317


Probing EGF-EGFR Protein-Protein Interactions in Signal Transduction Studies

ADS-103317 is most appropriately used as a chemical probe to investigate the role of the EGF-EGFR protein-protein interaction in cellular signaling cascades. Unlike ATP-competitive TKIs, which block the kinase domain, ADS-103317 is proposed to inhibit the initial ligand-receptor binding event [1]. This makes it suitable for experiments designed to differentiate between ligand-dependent and ligand-independent EGFR activation pathways, or to study resistance mechanisms that bypass kinase domain mutations [2]. Given the computational prediction of potent EGFR inhibition (12.8 nM), it can serve as a starting point for further medicinal chemistry optimization .

In Vitro Oncology Research: Comparative Studies with ATP-Competitive EGFR Inhibitors

Given its distinct proposed mechanism (PPI inhibition vs. ATP-competitive TKI), ADS-103317 is a valuable tool for comparative oncology studies. Researchers can use it alongside established agents like Gefitinib, Erlotinib, or Afatinib to assess differential effects on cancer cell proliferation, apoptosis, and signaling in EGFR-driven models [2]. The weak OCT1 transporter interaction (IC50 = 12,000 nM) suggests that cellular uptake via this route is not significantly impeded at typical assay concentrations, simplifying interpretation of efficacy data [3].

In Silico and Computational Chemistry Model Validation

The in silico predictions for ADS-103317 (EGFR IC50 = 12.8 nM, Src IC50 = 0.9 nM) provide a test case for validating computational models and machine learning algorithms designed to predict kinase inhibitor potency and selectivity . Experimental validation of these predictions would not only enhance the utility of the compound but also refine the predictive models themselves, contributing to the broader field of computer-aided drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADS-103317

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.